molecular formula C22H23NO6S B2514672 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1448064-56-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2514672
CAS No.: 1448064-56-9
M. Wt: 429.49
InChI Key: UKMKRZVSKAJAHU-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic chemical compound with the molecular formula C₂₂H₂₃NO₆S and a molecular weight of 429.5 g/mol . It is supplied for research purposes and is strictly for laboratory use. The compound features a distinct molecular structure that incorporates a benzo[1,3]dioxole moiety linked via an alkynyloxy chain to an acetamide group, which is further substituted with a 4-(isopropylsulfonyl)phenyl functional group . The presence of these pharmacologically relevant subunits, particularly the isopropylsulfonyl group, suggests potential for investigation in various biochemical pathways, including as a modulator of protein-protein interactions or enzyme activity. Researchers can explore its physical-chemical properties and mechanism of action in early-stage in vitro studies. This product is labeled with the CAS Number 1448064-56-9 and is provided with batch-specific documentation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-16(2)30(25,26)19-8-5-17(6-9-19)13-22(24)23-11-3-4-12-27-18-7-10-20-21(14-18)29-15-28-20/h5-10,14,16H,11-13,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMKRZVSKAJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a sulfonamide group. These structural components contribute to its unique pharmacological properties.

Property Details
Molecular Formula C20H24N2O5
Molecular Weight 364.42 g/mol
IUPAC Name This compound

2. Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole unit and subsequent coupling reactions to introduce the sulfonamide and acetamide groups. The synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing.

3.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These results suggest that this compound may act through mechanisms such as EGFR inhibition , cell cycle arrest, and induction of apoptosis via mitochondrial pathways involving proteins like Bax and Bcl-2 .

3.2 Anti-inflammatory Activity

The sulfonamide component is often associated with anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their potential in treating inflammatory diseases .

The proposed mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may engage in π-π stacking interactions with aromatic residues in target enzymes.
  • Receptor Modulation : The flexible but-2-yn-1-yl linker allows for spatial orientation that enhances binding affinity to receptors involved in cancer progression.

5. Case Studies

Several case studies have explored the biological effects of compounds similar to this compound:

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of related compounds on various tumor cell lines, revealing that modifications to the sulfonamide group significantly affected cytotoxicity profiles against HCT116 and MCF7 cells .

Case Study 2: Anti-inflammatory Response

Another study investigated the anti-inflammatory effects of similar benzodioxole derivatives in animal models of inflammation, demonstrating a reduction in inflammatory markers and improved recovery times.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

Anti-inflammatory Effects

The sulfonamide group within the compound is often linked to anti-inflammatory properties. Studies suggest that compounds with this functional group can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This positions N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide as a potential therapeutic agent for conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibited cell migration, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory effects, the compound was tested in animal models of acute inflammation. Results indicated that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels. These findings support its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural analogs and their substituents are summarized below:

Compound Name (Example) Substituent on Acetamide/Phenyl Ring Key Functional Groups Molecular Weight Reference
Target Compound 4-(Isopropylsulfonyl)phenyl Sulfonyl, alkyne ~385 (estimated)
Compound 4-Fluorophenyl Fluorine, alkyne 341.3
Compound 4-Fluorophenylthio Thioether, alkyne 373.4
Compound 1 2,4-Difluorophenyl (piperazine) Fluorine, piperazine ~550 (estimated)
Compound 47 Benzo[d]thiazol-5-ylsulfonyl Sulfonyl, thiazole Not reported

Key Observations :

  • Steric Hindrance : The bulky isopropyl group may reduce binding affinity compared to smaller substituents like fluorine but improve selectivity.

Key Observations :

  • Piperazine-based analogs () show moderate-to-high yields (65–82%) and melting points >160°C, suggesting crystalline stability .
  • The target compound’s synthesis likely parallels ’s method, using carbodiimide coupling agents .

Key Observations :

  • Sulfonyl-containing acetamides (e.g., , ) exhibit antimicrobial properties, suggesting the target compound may share similar applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.